Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
Brand Name: Vulcanchem
CAS No.: 31010-90-9
VCID: VC17296375
InChI: InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-

CAS No.: 31010-90-9

Cat. No.: VC17296375

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- - 31010-90-9

Specification

CAS No. 31010-90-9
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide
Standard InChI InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key DHOVTANQTHZWEX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2CC(OC2=CC=C1)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound N-(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)acetamide (molecular formula: C14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3) consists of a 2,3-dihydrobenzofuran core substituted with two methyl groups at the 2-position and an acetamide group at the 7-position . Its IUPAC name is N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide, with a molecular weight of 249.30 g/mol . Key synonyms include:

SynonymRegistry Number
N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide1206094-93-0
N-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethyl)acetamideMFCD13704906
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-65907-27-9

Spectral and Stereochemical Features

The compound’s structure is confirmed by its SMILES string CC(=O)NCCOC1=CC=CC2=C1OC(C2)(C)C\text{CC(=O)NCCOC1=CC=CC2=C1OC(C2)(C)C} and InChIKey XTEFZYXUXIXULR-UHFFFAOYSA-N . X-ray crystallography and NMR studies of analogous benzofuran derivatives suggest that the 2,2-dimethyl substitution imposes a planar conformation on the dihydrofuran ring, enhancing stability .

Synthesis and Industrial Production

Key Synthetic Pathways

The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a critical precursor, begins with 2-hydroxyacetophenone. As detailed in US Patent 3,419,579 , the process involves four stages:

  • Etherification: Reaction of 2-hydroxyacetophenone with methallyl halide yields 2-acetylphenyl methallyl ether.

  • Cyclization: Thermal rearrangement forms 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

  • Oxidation: Conversion of the acetyl group to an acetoxy group.

  • Hydrolysis: Final hydrolysis produces 2,3-dihydro-2,2-dimethyl-7-benzofuranol .

Subsequent acetylation introduces the acetamide moiety. For example, chloroacetylation of intermediate 56 (Scheme 3 in ) followed by cyclization yields 6-substituted 3-benzofuranone derivatives, which are further functionalized to acetamides .

Yield Optimization and Scalability

Industrial-scale production achieves >80% yield by employing aqueous alkali reflux conditions during etherification and acid-catalyzed cyclization at 150–250°C . Recent advances use N,N-dimethylformamide di-iso-propyl acetal (DMF-DIPA) to avoid nucleophilic side reactions, improving purity to >95% .

CompoundGSK-3β IC50_{50} (nM)CDK-2 IC50_{50} (nM)Selectivity (CDK-2/GSK-3β)
20.73 ± 0.10850 ± 1201,164
70.45 ± 0.051,020 ± 902,267
150.23 ± 0.0450 ± 8217

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • 6-Hydroxymethyl Substitution: Analogues with a 6-hydroxymethyl group (e.g., 2, 7) show 10-fold greater potency than unsubstituted derivatives .

  • 7-Methoxy vs. 7-Hydroxymethyl: Methoxy groups at the 7-position reduce activity (IC50_{50} = 125 nM) compared to hydroxymethyl (IC50_{50} = 0.45 nM) .

  • Bulkier Substituents: p-Chlorophenyl groups at the 6-position (compound 12) abolish activity (IC50_{50} > 7,000 nM), highlighting steric constraints .

Role of the Acetamide Moiety

Removal of the acetamide group (e.g., converting 59 to 60) reduces potency by 300-fold, underscoring its role in hydrogen bonding with Lys85 and Asp200 residues in GSK-3β .

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